molecular formula C12H19NOS B14911222 N-(heptan-2-yl)thiophene-2-carboxamide

N-(heptan-2-yl)thiophene-2-carboxamide

Cat. No.: B14911222
M. Wt: 225.35 g/mol
InChI Key: FCLHURNQXYAFJF-UHFFFAOYSA-N
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Description

N-(Heptan-2-yl)thiophene-2-carboxamide (CAS 570429-53-7), with the molecular formula C12H19NOS, is a high-purity chemical reagent intended for research applications exclusively. This compound is not for diagnostic, therapeutic, or any personal use. This thiophene carboxamide derivative has been identified in scientific research as a highly potent and selective inhibitor of sphingomyelin synthase 2 (SMS2) . It exhibits significant inhibitory activity with an IC50 value of 28 nmol/L against SMS2, demonstrating a high selectivity ratio over the related SMS1 enzyme . Its primary research value is in the investigation of novel therapeutic strategies for Dry Eye Disease (DED). Studies show that this compound alleviates DED symptoms by reducing elevated sphingomyelin levels in the meibomian glands and corneas, which are considered key biomarkers of the disease . Furthermore, it exhibits notable protective effects, including anti-inflammatory and anti-apoptosis activity, on human corneal epithelial cells under stress conditions that mimic DED . Researchers can utilize this compound to explore SMS2 inhibition as a new approach for DED therapy and to study the role of sphingolipid metabolism in ocular surface health and disease. The product is shipped with cold-chain transportation to ensure stability.

Properties

Molecular Formula

C12H19NOS

Molecular Weight

225.35 g/mol

IUPAC Name

N-heptan-2-ylthiophene-2-carboxamide

InChI

InChI=1S/C12H19NOS/c1-3-4-5-7-10(2)13-12(14)11-8-6-9-15-11/h6,8-10H,3-5,7H2,1-2H3,(H,13,14)

InChI Key

FCLHURNQXYAFJF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)NC(=O)C1=CC=CS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(heptan-2-yl)thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of thiophene-2-carboxylic acid with heptan-2-amine in the presence of a coupling reagent such as titanium tetrachloride (TiCl4) and a base like pyridine . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(heptan-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: Electrophiles like halogens, sulfonyl chlorides

Major Products Formed

    Oxidation: Thiophene sulfoxides, thiophene sulfones

    Reduction: N-(heptan-2-yl)thiophene-2-amine

    Substitution: Substituted thiophene derivatives

Mechanism of Action

The mechanism of action of N-(heptan-2-yl)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of bacterial enzymes, thereby exerting antibacterial effects . Molecular docking studies can provide insights into the binding interactions between the compound and its targets .

Comparison with Similar Compounds

Comparison with Similar Thiophene-2-carboxamide Derivatives

Structural and Electronic Comparisons

Thiophene-2-carboxamide derivatives vary primarily in the substituent on the amide nitrogen. Key comparisons include:

Compound Name Substituent Type Molecular Weight (g/mol) Key Structural Features Biological Activity References
N-(2-Nitrophenyl)thiophene-2-carboxamide Aromatic (electron-withdrawing) ~264.28 Dihedral angles: 8.5–13.5° (thiophene vs. benzene); weak C–H⋯O/S interactions Antibacterial, antifungal
N-(4-tert-Butylphenyl)thiophene-2-carboxamide Bulky alkyl-aromatic ~327.44 Enhanced lipophilicity; tert-butyl group may improve metabolic stability Anticancer (CA-4 biomimetic)
N-(Pyridin-2-ylmethyl)thiophene-2-carboxamide Heteroaromatic ~218.29 Dihedral angle: 77.8° (thiophene vs. pyridine); N–H⋯N hydrogen bonds Antimicrobial, anti-inflammatory
N-(Heptan-2-yl)thiophene-2-carboxamide Branched aliphatic ~239.36 (estimated) Flexible aliphatic chain; likely higher logP and reduced crystallinity Not reported (inferred: improved bioavailability)

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Aromatic derivatives (e.g., nitrophenyl, pyridinyl) exhibit stronger intermolecular interactions (e.g., hydrogen bonds, π-stacking) due to planar geometries , whereas aliphatic chains like heptan-2-yl may reduce crystallinity and enhance solubility in lipid-rich environments.

Key Research Findings and Implications

  • Structure-Activity Relationships (SAR) : The substituent’s electronic and steric properties directly influence bioactivity. For example, bulky tert-butyl groups improve metabolic stability in anticancer analogs , while nitro groups enhance antibacterial potency .
  • Toxicological Considerations : Thiophene carboxamides with unstudied toxicology (e.g., thiophene fentanyl in ) highlight the need for rigorous safety profiling of this compound.

Q & A

What are the recommended synthetic methodologies for preparing N-(heptan-2-yl)thiophene-2-carboxamide, and how can reaction yields be optimized?

Answer:
A common approach involves the condensation of thiophene-2-carbonyl chloride with heptan-2-amine under reflux in a polar aprotic solvent like acetonitrile or dichloromethane. Key parameters include:

  • Stoichiometry: Equimolar ratios of reactants (e.g., 2.565 mmol of acyl chloride with 2.565 mmol of amine) to minimize side products .
  • Reaction Time: 1–2 hours under reflux with stirring to ensure complete conversion .
  • Purification: Recrystallization from ethanol or column chromatography (using silica gel and ethyl acetate/hexane mixtures) to isolate the product.
  • Yield Optimization: Use anhydrous solvents and inert atmosphere (N₂/Ar) to prevent hydrolysis of the acyl chloride. Typical yields range from 60–80% for analogous thiophene carboxamides .

How should this compound be characterized to confirm its structural identity and purity?

Answer:
A multi-technique approach is critical:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Confirm the presence of thiophene protons (δ 7.0–7.5 ppm) and alkyl chain signals (δ 0.8–1.6 ppm).
    • ¹³C NMR: Identify carbonyl (C=O, ~165 ppm) and thiophene carbons .
  • Infrared (IR) Spectroscopy: Detect amide C=O stretching (~1650 cm⁻¹) and N–H bending (~3300 cm⁻¹) .
  • Mass Spectrometry (MS): Molecular ion peak (M⁺) matching the molecular weight (e.g., 225.3 g/mol for C₁₂H₁₉NOS) .
  • Elemental Analysis: Verify C, H, N, S content within ±0.4% of theoretical values .

What advanced crystallographic techniques are suitable for analyzing the molecular conformation and intermolecular interactions of this compound?

Answer:

  • Single-Crystal X-ray Diffraction (SCXRD):
    • Use SHELX software for structure solution (SHELXS) and refinement (SHELXL). Key parameters include R-factor (<0.05) and data-to-parameter ratio (>15:1) .
    • Analyze dihedral angles between the thiophene ring and alkyl chain to assess planarity (e.g., angles <15° suggest conjugation) .
  • Intermolecular Interactions: Identify non-classical hydrogen bonds (C–H⋯O/S) and π-π stacking using Mercury or CrystalExplorer software .
  • Thermal Stability: Thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C for similar carboxamides) .

How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound derivatives?

Answer:

  • Substituent Variation: Synthesize analogs with modified alkyl chains (e.g., branched vs. linear) or substituted thiophene rings (e.g., bromo, nitro groups) .
  • Biological Assays: Test for receptor binding (e.g., TrkB antagonism) or enzyme inhibition using in vitro models (IC₅₀ determination) .
  • Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases) .
  • Data Analysis: Correlate electronic properties (HOMO/LUMO energies) with bioactivity using DFT calculations (Gaussian 09) .

What strategies mitigate discrepancies in experimental data during crystallographic refinement or biological assay reproducibility?

Answer:

  • Crystallographic Refinement:
    • Use TWINLAW in SHELXL to address twinning issues in low-symmetry crystals .
    • Validate H-atom positions via Fourier difference maps and refine with isotropic/anisotropic displacement parameters .
  • Biological Assays:
    • Include positive controls (e.g., ANA-12 for TrkB assays) and triplicate measurements .
    • Normalize data against solvent/DMSO effects to reduce variability .

How should researchers handle and store this compound to ensure long-term stability?

Answer:

  • Storage Conditions: Keep in airtight containers under inert gas (N₂) at –20°C to prevent oxidation or hydrolysis .
  • Stability Tests: Monitor via HPLC every 6 months; degradation products (e.g., thiophene-2-carboxylic acid) indicate instability .
  • Safety Protocols: Use fume hoods and PPE (gloves, goggles) due to potential irritancy (analogous to thiophene derivatives) .

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